Product packaging for Geranyl valerate(Cat. No.:CAS No. 10402-47-8)

Geranyl valerate

Cat. No.: B078271
CAS No.: 10402-47-8
M. Wt: 238.37 g/mol
InChI Key: CVSWGLSBJFKWMW-SDNWHVSQSA-N
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Description

Geranyl valerate is a volatile organic ester of geraniol and valeric acid, recognized for its fruity, apple-like aroma. In research contexts, it serves as a critical standard and reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of terpenoid compounds in complex matrices. Its primary research value lies in the fields of flavor and fragrance chemistry, where it is used to study structure-odor relationships, perfume formulation stability, and the synthesis of more complex ester derivatives. Furthermore, this compound is investigated in chemical ecology as a potential component of insect pheromone blends or plant volatile signals, aiding in the study of interspecies interactions. The compound's mechanism of action in biological systems, when studied, is typically linked to its interaction with olfactory and chemosensory receptors. Researchers also utilize this compound in enzymatic studies to probe the substrate specificity and catalytic efficiency of esterases and acyltransferases involved in terpenoid metabolism. This high-purity compound is essential for advancing work in organic synthesis, natural product research, and sensory biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B078271 Geranyl valerate CAS No. 10402-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWGLSBJFKWMW-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883126
Record name Geranyl valerate
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Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity pineapple aroma
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.887-0.900
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

10402-47-8
Record name Geranyl valerate
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Record name Geranyl valerate
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Record name Pentanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl valerate
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Record name Geranyl valerate
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Record name GERANYL VALERATE
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Natural Occurrence and Biological Context

Distribution in Botanical Sources

Geranyl valerate (B167501) is a naturally occurring compound found in a variety of plants. It is often identified as a component of their essential oils, which are complex mixtures of volatile compounds.

Geranyl valerate has been identified in the essential oils of several plant species. For instance, it is a known constituent of the essential oil from plants in the Pelargonium genus, commonly known as geraniums. researchgate.netnih.gov In a study of three prevalent cultivars of rose-scented geranium (Pelargonium sp.), this compound was present in the essential oil, with its concentration showing minor fluctuations depending on the time of day the plant was harvested. horticultureresearch.net The compound has also been reported in Artemisia arborescens. nih.gov Furthermore, this compound has been detected in the volatile profiles of certain fruit juices, such as apple juice. researchgate.net

A notable natural reservoir for this compound is Zygophyllum fabago L., also known as the Syrian bean-caper. florajournal.com Analysis of the essential oil from the aerial parts of this plant, collected from North-West Iran, revealed that this compound was a significant component, constituting 8.1% of the oil. florajournal.comflorajournal.com In another study, this compound was identified in the methanol (B129727) extract of Z. fabago at a concentration of 7.05%. researchgate.netemanresearch.org The genus Zygophyllum is recognized for being a rich source of various bioactive compounds, including essential oils, triterpenes, and flavonoids. ekb.eg

Proposed Chemoecological Roles

The presence of this compound in plants suggests it plays one or more roles in the plant's interaction with its environment. These proposed functions are primarily in the realm of chemical ecology.

Volatile organic compounds like this compound are crucial in mediating interactions between plants and insects. unit.nopurpest.eu Some geranyl compounds have been noted for their potential as insect repellents. google.com For example, a patent for an insect repellent composition includes this compound as one of the geranyl compounds that demonstrate this property. google.com Conversely, certain geranyl esters, such as geranyl butanoate and geranyl octanoate, have been identified as components of sex pheromones for some species of click beetles, acting as attractants. researchgate.net While direct evidence for this compound's specific role as an attractant or repellent for a wide range of insects is still an area of active research, its chemical relatives have demonstrated such activities. nih.gov

Synthetic Methodologies and Chemical Transformations

Conventional Chemical Synthesis Routes

Traditional synthesis of geranyl valerate (B167501) primarily relies on established esterification reactions, which can be categorized into direct esterification and transesterification processes. These methods often employ acid catalysts to achieve viable reaction rates and yields.

Direct Esterification Techniques

Direct esterification, also known as Fischer-Speier esterification, is a fundamental method for producing geranyl valerate. This reaction involves the direct condensation of geraniol (B1671447) with valeric acid, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. atamanchemicals.comwikipedia.orgwikipedia.org The reaction produces water as a byproduct, which must often be removed to shift the chemical equilibrium towards the formation of the ester product and maximize the yield.

While effective, this method can require high temperatures and long reaction times. The use of strong, corrosive mineral acids also presents challenges related to reactor corrosion and the need for neutralization and separation steps during product purification.

Transesterification Processes

Transesterification is an alternative route for synthesizing this compound. This process involves the reaction of geraniol with a pre-existing ester of valeric acid, such as methyl valerate or ethyl valerate. An acid or base catalyst is typically required. Alternatively, a geranyl ester like geranyl acetate (B1210297) can be reacted with valeric acid. researchgate.net This method is particularly useful when direct esterification is problematic or to avoid the co-production of water. researchgate.net

Lipase-catalyzed transesterification has been explored extensively for various flavor esters. scispace.com For instance, studies on geranyl acetate synthesis via transesterification of geraniol with ethyl acetate using Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) in a solvent-free system have shown high conversion rates. researchgate.netmdpi.com A conversion of 83% was achieved at 60°C in 2 hours. researchgate.net These enzymatic methods, which can also be applied to this compound, avoid the harsh conditions of acid catalysis. researchgate.net

Optimization of Acid-Catalyzed Esterification

Optimizing the conditions of acid-catalyzed esterification is crucial for maximizing the yield of this compound and improving process efficiency. Key parameters that are typically manipulated include temperature, catalyst concentration, and the molar ratio of the reactants. For the synthesis of similar esters like geranyl butanoate, studies have shown that adjusting these factors can lead to conversions as high as 97%. scielo.br

A study on geranyl propionate (B1217596) production found optimal conditions to be 40°C with a 3:1 molar ratio of geraniol to propionic acid, achieving a 93% conversion in just 30 minutes using Novozym 435 as the catalyst. scielo.br Similar optimization strategies are applied to this compound synthesis. The use of solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, offers advantages such as ease of separation from the reaction mixture and reduced corrosion, contributing to a more optimized and reusable catalytic system. nih.govlabsolu.cafishersci.fi

Sustainable Chemistry in this compound Synthesis

Increasing environmental awareness has driven the development of sustainable and green synthetic routes for chemical production, including that of this compound. These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Application of Green Chemistry Principles

The synthesis of this compound is increasingly incorporating principles of green chemistry. A primary focus is the replacement of conventional acid catalysts with biocatalysts, such as immobilized enzymes. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for esterification and transesterification reactions under mild conditions. researchgate.netsigmaaldrich.com They offer high selectivity, which reduces the formation of byproducts and simplifies purification processes. researchgate.net

The use of alternative reaction media is another green approach. Ionic liquids have been investigated as recyclable solvents that can enhance enzyme stability and facilitate product separation. researchgate.net Furthermore, energy-efficient techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for geraniol esters. nih.gov

Development of Solvent-Free Reaction Systems

A significant advancement in the sustainable synthesis of flavor esters is the development of solvent-free reaction systems. acs.org In these systems, the reaction is conducted using only the reactants, where one of them (typically the one in excess) acts as the solvent. This approach eliminates the need for volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net

Solvent-free synthesis of geranyl esters has been successfully demonstrated with high yields. scielo.br For example, the lipase-catalyzed synthesis of geranyl butanoate from geraniol and butanoic acid in a solvent-free system resulted in conversions exceeding 90%. scielo.br Similarly, geranyl acetate has been produced with 83% conversion in a solvent-free transesterification reaction. researchgate.net These systems not only reduce waste but can also lead to higher reactant concentrations, potentially increasing reaction rates and volumetric productivity. mdpi.com

Research Findings on Ester Synthesis

The following table summarizes findings from various studies on the synthesis of geranyl esters and other related flavor esters, highlighting the conditions and outcomes of different methodologies.

Ester ProductReactantsCatalystSystemTemperature (°C)Time (h)Conversion/YieldReference
Geranyl AcetateGeraniol, Ethyl AcetateNovozym 435Solvent-Free60283% Conversion researchgate.net
Geranyl ButanoateGeraniol, Butanoic AcidNovozym 435Solvent-Free401~97% Conversion scielo.br
Geranyl ButanoateGeraniol, Butanoic AcidMucor miehei EsteraseSolvent-Free--High Yield scielo.br
Geranyl PropionateGeraniol, Propionic AcidNovozym 435Solvent-Free400.593% Conversion scielo.br
Citronellyl ValerateCitronellol (B86348), Valeric AcidNovozym 435Ionic Liquid504High Yield researchgate.net
This compoundGeraniol, Valeric AcidNovozym 435Ionic Liquid504High Yield researchgate.net
Various Geraniol EstersGeraniol, Various EstersLipozyme 435Solvent-Free (Microwave)70-800.5-156-99% Conversion nih.gov

Table of Compounds

Catalytic Innovations for Enhanced Efficiency

The synthesis of this compound and similar flavor esters has significantly benefited from catalytic innovations aimed at improving reaction efficiency, sustainability, and product purity. A major focus has been the shift from traditional chemical catalysts to biocatalysis, primarily utilizing lipases. Lipases are favored due to their high specificity, which reduces the formation of byproducts, and their ability to operate under mild reaction conditions, which preserves the labile nature of fragrance compounds. google.com

Innovations in this area are largely centered on enzyme immobilization and the optimization of the reaction medium. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely employed. researchgate.net Immobilization facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and reducing operational costs. researchgate.net For instance, in the synthesis of geranyl butyrate (B1204436), a compound structurally similar to this compound, Novozyme 435 has been successfully used for multiple reaction cycles. researchgate.net

Further advancements include the development of novel support materials for immobilization. One innovative approach involves conjugating lipases to magnetic nanocellulose-polyethersulfone nanofibers. mdpi.com These magnetic biocatalysts can be quickly recovered from the reaction medium using an external magnet. mdpi.com Another strategy is the use of microemulsion-based organogels to encapsulate lipases, which has been shown to achieve nearly 99% conversion in pentyl valerate synthesis, a significant increase compared to the free enzyme. nih.gov

The move towards "green chemistry" has also propelled the development of solvent-free reaction systems. researchgate.netscielo.br Performing the esterification reaction without an organic solvent simplifies the downstream processing, eliminates toxic waste, and increases the concentration of reactants, often leading to higher conversion rates. researchgate.netscielo.br To further enhance efficiency in these systems, techniques like microwave-assisted synthesis have been explored. Microwave irradiation can significantly reduce reaction times by enabling a more efficient and uniform transfer of energy compared to conventional heating. nih.gov For example, the microwave-assisted synthesis of geranyl acetoacetate (B1235776) using Lipozyme 435 reached 95% conversion in just 30 minutes. nih.gov

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and reaction mechanism is crucial for optimizing the synthesis of this compound. Research in this area focuses on determining reaction rates, identifying the kinetic model that best describes the system, and evaluating how various process parameters affect the reaction speed and equilibrium.

Determination of Reaction Rates and Equilibrium

The rate of lipase-catalyzed esterification reactions is typically determined by monitoring the consumption of reactants (geraniol and valeric acid) or the formation of the product (this compound) over time. researchgate.net Kinetic studies for similar esters, such as geranyl acetate and pentyl valerate, have often employed models like the Michaelis-Menten equation for single-substrate kinetics or, more commonly for bimolecular reactions, the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net

In the Ping-Pong Bi-Bi model, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (geraniol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. However, substrate inhibition is a common phenomenon. For example, in the synthesis of geranyl acetate, inhibition by geraniol was observed, and the reaction was found to follow a ternary-complex mechanism (Ordered Bi-Bi). researchgate.net

The determination of kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) is achieved by fitting experimental data to these models using methods like the Lineweaver-Burk plot (a plot of 1/v against 1/[S]). nih.gov For the synthesis of pentyl valerate using Candida rugosa lipase, the K_m values for pentanol (B124592) and valeric acid were determined to be 74.07 mM and 83.3 mM, respectively, for the immobilized enzyme. nih.gov In a study on geranyl acetate, second-order reaction rate constants were calculated and found to vary depending on the initial concentration of the acid, suggesting enzyme inhibition by the acid substrate. acs.org

The equilibrium of the esterification reaction is influenced by the presence of water, which is a byproduct. The removal of water, for instance by using molecular sieves, can shift the equilibrium towards the product side, thereby increasing the final conversion. nih.gov The reverse reaction, hydrolysis, can also be studied. For this compound, the estimated base-catalyzed hydrolysis rate constant (k_B) is 7.6 x 10^-1 M⁻¹s⁻¹. core.ac.uk

Influence of Reaction Parameters (e.g., substrate molar ratio, temperature, catalyst loading)

The efficiency and rate of this compound synthesis are highly dependent on several key reaction parameters. Optimizing these parameters is essential for maximizing yield and minimizing reaction time.

Substrate Molar Ratio: The stoichiometry of the esterification reaction requires a 1:1 molar ratio of alcohol to acid. However, using an excess of one substrate is a common strategy to shift the reaction equilibrium towards the formation of the ester. researchgate.net In the enzymatic synthesis of geranyl butanoate, varying the geraniol-to-butanoic-acid molar ratio from 1:1 to 10:1 was investigated. A ratio of 3:1 was found to be optimal for Novozyme 435, achieving over 97% conversion. scielo.brscielo.br Increasing the molar ratio can increase the reaction rate up to a certain point, beyond which substrate inhibition may occur. scielo.br For instance, in the synthesis of octyl formate, the conversion increased as the molar ratio of acid to alcohol was raised to 1:7, but then slightly decreased at higher ratios. mdpi.com

Temperature: Temperature has a dual effect on enzymatic reactions. An increase in temperature generally increases the reaction rate by enhancing molecular collisions and reducing the viscosity of the medium. tandfonline.com However, beyond an optimal temperature, the enzyme can undergo thermal denaturation, leading to a rapid loss of catalytic activity. scielo.brresearchgate.net For the synthesis of geranyl butanoate with Novozyme 435, 40°C was identified as the optimal temperature. scielo.brscielo.br In another study involving a different lipase for the same ester, the maximum conversion was achieved at a higher temperature of 70°C. scielo.br The optimal temperature for the synthesis of pentyl valerate using immobilized Candida rugosa lipase was found to be 37°C. nih.gov

Catalyst Loading: The concentration of the enzyme catalyst directly influences the reaction rate. Generally, increasing the amount of catalyst provides more active sites for the reaction, leading to a faster conversion. mdpi.com In the synthesis of geranyl acetate, increasing the enzyme concentration resulted in higher conversion. researchgate.net Similarly, for octyl formate, conversion increased with enzyme concentration up to 15 g/L, but then decreased at higher loadings. mdpi.com This decrease can be attributed to mass transfer limitations or protein aggregation when the enzyme concentration becomes too high. mdpi.com For geranyl butanoate production, an optimal enzyme concentration of 5% (w/w) was determined when using Novozyme 435. scielo.brscielo.br

Table 1: Influence of Reaction Parameters on Geranyl Ester Synthesis

ParameterEster StudiedCatalystFindingConversion/YieldSource
Substrate Molar Ratio (Alcohol:Acid)Geranyl ButanoateNovozyme 435Optimal ratio of 3:1~97% scielo.brscielo.br
TemperatureGeranyl ButanoateNovozyme 435Optimal temperature of 40°C~97% scielo.brscielo.br
Catalyst LoadingGeranyl ButanoateNovozyme 435Optimal loading of 5% (w/w)~97% scielo.brscielo.br
TemperaturePentyl ValerateImmobilized Candida rugosa lipaseOptimal temperature of 37°C~99% nih.gov
Substrate Molar Ratio (Ester:Alcohol)Geranyl AcetoacetateLipozyme 435Optimal ratio of 1:6 with water removal95% nih.gov

Biocatalytic and Biotechnological Production Approaches

Enzymatic Synthesis of Geranyl Valerate (B167501)

The enzymatic production of geranyl valerate primarily involves the use of lipases to catalyze esterification or transesterification reactions. These enzymes are highly efficient and selective, making them ideal for the synthesis of high-purity flavor esters.

Lipase-catalyzed reactions are the most studied methods for the biocatalytic production of this compound. The two main strategies are direct esterification of geraniol (B1671447) with valeric acid and transesterification, typically using an ester of valeric acid like ethyl valerate. These reactions are valued for their high conversion rates and the production of a "natural" labeled product.

The choice of lipase (B570770) is critical for optimizing the synthesis of this compound. Researchers have screened various microbial lipases for their efficacy.

Candida rugosa (often referred to by its teleomorph name Diutina rugosa) : Lipase from Candida rugosa (CRL) has been successfully used for the synthesis of various flavor esters, including geranyl esters. researchgate.net It has been immobilized on different supports to enhance its stability and reusability in organic media. researchgate.netrsc.org

Pseudomonas cepacia (now known as Burkholderia cepacia) : Lipase from this bacterium (PCL) has demonstrated high conversion rates in the synthesis of geranyl acetate (B1210297), a structurally similar ester, suggesting its potential for this compound production. csic.es PCL has been effectively immobilized on biodegradable polymer films for use in non-aqueous media. csic.es

Thermomyces lanuginosus : Lipase from T. lanuginosus (TLL) is another well-studied enzyme for ester synthesis. When immobilized, it has shown high conversion rates for the production of ethyl valerate. acs.org Its thermal stability makes it a robust candidate for industrial applications.

Novozym 435 : This commercial biocatalyst consists of lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. csic.esnih.gov It is perhaps the most widely used biocatalyst for ester synthesis due to its high activity, stability, and selectivity. csic.esnih.gov Novozym 435 has been successfully employed in the synthesis of a range of geranyl esters, including this compound, in biphasic systems. bg.ac.rsnih.gov In one study, it achieved over 90% conversion in the esterification of geraniol. nih.gov

The table below summarizes findings for different lipase sources in the synthesis of geranyl esters.

Lipase SourceSubstratesKey Findings
Candida antarctica (Novozym 435)Geraniol, Various Carboxylic AcidsAchieved >90% conversion for various geranyl esters in a biphasic system. nih.gov
Pseudomonas cepaciaGeraniol, Vinyl AcetateImmobilized on a polymer film, it achieved 99% conversion to geranyl acetate. csic.es
Thermomyces lanuginosusEthanol, Valeric AcidImmobilized on polyhydroxybutyrate, it yielded 92% ethyl valerate. acs.org
Candida rugosaGeraniol, Butyric AcidImmobilized on Sepabeads, it effectively catalyzed geranyl butyrate (B1204436) synthesis. researchgate.net

Immobilization is a key strategy to improve the operational stability of lipases and enable their recovery and reuse, which is crucial for cost-effective industrial processes. Various techniques have been explored. utm.mydokumen.pubresearchgate.net

Adsorption : This simple method involves the physical binding of the enzyme to a support material. Fumed silica (B1680970) nanoparticles have been used as a support for adsorbing Candida antarctica lipase B for geranyl acetate synthesis. utm.my

Covalent Binding : This involves the formation of strong covalent bonds between the enzyme and a functionalized support, leading to very stable biocatalysts. utm.my Lipases have been covalently attached to epoxy-functionalized supports like Sepabeads EC-EP for geranyl butyrate synthesis. researchgate.net Another approach involves using electrospun nanofibrous membranes made of materials like magnetic nanocellulose and polyethersulfone (PES) for covalent immobilization of Aspergillus oryzae lipase for ethyl valerate synthesis. dokumen.pubnih.gov

Entrapment/Encapsulation : The enzyme is enclosed within a polymeric network or membrane. This can be achieved using microemulsion-based organogels (MBGs), which provide a protective aqueous core for the enzyme in a non-aqueous environment. researchgate.net

Cross-Linking : Enzyme molecules are cross-linked with each other to form larger aggregates (cross-linked enzyme aggregates or CLEAs), which are insoluble and easily recoverable.

The following table details various immobilization strategies.

Immobilization MethodSupport MaterialLipase SourceTarget EsterKey Advantages
Adsorption Fumed Silica NanoparticlesCandida antarctica BGeranyl AcetateSimple procedure, high surface area for enzyme loading. utm.my
Covalent Binding Sepabeads EC-EPCandida rugosaGeranyl ButyrateStrong enzyme attachment, reduced leaching, increased stability. researchgate.net
Covalent Binding Electrospun MNC/PES MembraneAspergillus oryzaeEthyl ValerateHigh porosity, improved thermal stability, good reusability. dokumen.pubnih.gov
Entrapment Microemulsion-Based OrganogelsCandida rugosaPentyl ValerateProtects enzyme in non-aqueous media, allows for "double immobilization". researchgate.net

The application of microwave irradiation to enzymatic reactions has been shown to significantly reduce reaction times. For the synthesis of ethyl valerate, microwave assistance in combination with an immobilized lipase catalyst resulted in high yields (80-85%) in a much shorter time (15 minutes) compared to conventional heating methods. researchgate.net This rate enhancement is attributed to the efficient and uniform heating provided by microwaves, which can improve enzyme kinetics. However, care must be taken to control the temperature to avoid enzyme denaturation. researchgate.net

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes. The cells provide a natural environment for the enzyme, protecting it from the bulk reaction medium, and can co-factor regeneration systems. nih.govnih.gov Recombinant Escherichia coli cells are frequently used for this purpose. For instance, E. coli expressing a glucosyltransferase from Vitis vinifera has been used as a whole-cell biocatalyst for the glucosylation of geraniol. nih.gov This approach demonstrates the potential for using engineered whole cells to perform specific biotransformations, a strategy that can be adapted for this compound synthesis by expressing a suitable lipase or alcohol acyltransferase.

Lipase-Mediated Esterification and Transesterification

Immobilization Strategies for Enzyme Reuse

Integrated Bioprocesses for this compound Production

Recent studies have successfully demonstrated this concept for other geranyl esters. bg.ac.rsnih.gov Metabolically engineered E. coli strains, capable of producing geraniol from simple carbon sources like glycerol, have been developed. nih.gov By co-culturing these geraniol-producing cells with a biocatalyst (like Novozym 435) in a biphasic fermentation system, the in situ produced geraniol is directly converted to its corresponding ester. bg.ac.rsnih.gov

In one such integrated process, geraniol was first produced by engineered E. coli fermentation. bg.ac.rsnih.gov Then, in a biphasic system, the microbially-produced geraniol was esterified with various carboxylic acids using Novozym 435, leading to the production of several geranyl esters, including geranyl butyrate and geranyl hexanoate (B1226103). bg.ac.rsnih.gov This approach successfully produced 0.59 g/L of geranyl butyrate and 1.04 g/L of geranyl hexanoate, showcasing the feasibility of producing geranyl esters from renewable feedstocks in an integrated manner. nih.gov This model provides a clear blueprint for the development of an integrated process specifically for this compound production.

Coupling Microbial Biosynthesis of Precursors with Enzymatic Conversion

An innovative and integrated approach to producing geranyl esters, including this compound, involves linking the microbial production of the precursor alcohol (geraniol) with a subsequent enzymatic esterification step. acs.orgnih.gov This strategy bypasses the need to externally supply geraniol, which is often a costly starting material. nih.gov

The process typically unfolds in two main stages within a consolidated system:

Microbial Biosynthesis of Geraniol : Metabolically engineered microorganisms, such as Escherichia coli, are cultivated in a fermentation medium. acs.orgnih.gov These microbes are designed to convert a simple and renewable carbon source, like glycerol, into geraniol. acs.org

Enzymatic Esterification : Following the microbial fermentation phase, an immobilized lipase and a suitable acyl donor (in this case, valeric acid or its salt) are introduced into the system. acs.orgresearchgate.net The reaction is often conducted in a biphasic system, consisting of the aqueous fermentation broth and an organic solvent. The geraniol produced by the microbes partitions into the organic phase, where the lipase catalyzes its esterification with the valeric acid to form this compound.

One study demonstrated the feasibility of this integrated process, successfully producing geranyl butyrate and geranyl hexanoate from microbially synthesized geraniol. acs.orgnih.gov The enzymatic esterification step in this system achieved a conversion rate of over 90% under optimized conditions. acs.orgnih.govresearchgate.net This integrated method represents a significant advancement, enabling the production of valuable monoterpene esters from renewable feedstocks in a streamlined process. nih.gov

Metabolic Engineering Strategies for Enhanced Yields

To make microbial production economically viable, the host microorganisms must be genetically modified to maximize the output of the desired precursors. acs.org For this compound, this primarily involves enhancing the biosynthesis of geraniol. Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are common chassis organisms for this purpose due to their robustness and safety. sciepublish.combiorxiv.org

The core of these metabolic engineering strategies focuses on optimizing the native mevalonate (B85504) (MVA) pathway, which naturally produces the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). sciepublish.commdpi.com Key engineering strategies include:

Overexpression of Rate-Limiting Enzymes : The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is a critical rate-limiting step in the MVA pathway. sciepublish.comoup.com Overexpressing the gene for this enzyme (such as tHMG1, a truncated version) significantly boosts the metabolic flux towards IPP and DMAPP. biorxiv.org

Introduction of Heterologous Synthases : A gene encoding a geraniol synthase (GES) from a plant, such as Catharanthus roseus (CrGES), is introduced into the microbial host. biorxiv.org This enzyme specifically converts the native GPP into geraniol.

Increasing Gene Copy Number : The final production titer can often be increased by integrating multiple copies of the geraniol synthase gene into the yeast's genome. biorxiv.org

Using these strategies, researchers have successfully engineered Yarrowia lipolytica to produce up to 1 g/L of geraniol in shake-flask fermentations, demonstrating the power of metabolic engineering to create efficient microbial cell factories for terpenoid production. biorxiv.org

Table 1: Research Findings on Integrated and Engineered Geranyl Ester Production

Click to view table
Approach Key Strategy Organism/Enzyme Product(s) Achieved Titer/Conversion Source(s)
Integrated ProductionCoupling microbial biosynthesis of geraniol with enzymatic conversion.Engineered E. coli / Immobilized LipaseGeranyl butyrate, Geranyl hexanoate>90% conversion (enzymatic step); 0.59 g/L and 1.04 g/L final product, respectively. acs.org, nih.gov, researchgate.net
Metabolic EngineeringOverexpression of MVA pathway genes and multiple copies of geraniol synthase.Engineered Yarrowia lipolyticaGeraniol (precursor)~1 g/L biorxiv.org
Enzymatic SynthesisDirect esterification in a solvent-free system.Novozym 435 (immobilized Candida antarctica lipase B)Geranyl butanoate~97% conversion scielo.br

Advantages of Biocatalysis for this compound Production

The use of biocatalysts, particularly enzymes, for synthesizing flavor esters like this compound offers several distinct advantages over traditional chemical methods. nih.govresearchgate.net These benefits align with the principles of green chemistry and meet consumer demand for natural products.

Regioselectivity and Stereoselectivity in Ester Formation

Enzymes, especially lipases, are renowned for their high degree of selectivity in catalyzing reactions. foodsafety.institutespinchem.com This is a major advantage in organic synthesis.

Regioselectivity : This refers to an enzyme's ability to target a specific functional group at a particular position within a molecule. researchgate.netmdpi.com In the synthesis of this compound from geraniol and valeric acid, a lipase catalyst will selectively acylate the primary hydroxyl (-OH) group of geraniol without affecting the double bonds present in the molecule. mdpi.com This precision eliminates the need for complex protection and deprotection steps that are often required in conventional chemical synthesis to prevent unwanted side reactions. scielo.brspinchem.com

Stereoselectivity : This is the enzyme's preference for producing one specific stereoisomer over another. mdpi.comnih.gov Many flavor and fragrance compounds have chiral centers, and their sensory properties can differ dramatically between enantiomers. Enzymes can catalyze reactions to produce a single, desired enantiomer with high purity. ddtjournal.com For instance, THCA synthase, a monoterpene cyclase-like enzyme, stereoselectively produces only the (-)-THCA isomer. ddtjournal.com This enzymatic control over stereochemistry is crucial for producing compounds with consistent and desirable aroma profiles.

Environmental Friendliness and Mild Reaction Conditions

Biocatalytic processes are considered a cornerstone of green chemistry due to their reduced environmental impact. appliedcatalysts.com

Mild Conditions : Unlike chemical catalysis, which often requires high temperatures and pressures, enzymatic reactions proceed under mild conditions, typically at or near room temperature and atmospheric pressure. nih.govspinchem.comappliedcatalysts.com This drastically reduces the energy consumption and operational costs of the process. appliedcatalysts.com

Reduced Waste and Hazardous Chemicals : The high specificity of enzymes minimizes the formation of by-products, leading to cleaner reactions and higher yields of the desired product. portlandpress.com This simplifies downstream purification and reduces chemical waste. appliedcatalysts.com Furthermore, biocatalysis can often be performed in solvent-free systems or in environmentally benign solvents like water, reducing the reliance on volatile and toxic organic solvents commonly used in chemical synthesis. nih.govresearchgate.net

Production of "Natural" or "Nature-Identical" Flavors and Fragrances

One of the most significant commercial advantages of using biocatalysis is its alignment with market demand for natural products. researchgate.net

According to regulations in the United States and Europe, flavor and fragrance compounds that are produced via biotechnological methods (using enzymes or microorganisms) from natural starting materials can be legally labeled as "natural". researchgate.net This classification is highly valued by consumers, who increasingly prefer clean-label products and are wary of those labeled "artificial" or "nature-identical" when produced by chemical synthesis. researchgate.netresearchgate.net The ability to produce this compound through an enzymatic or microbial process allows manufacturers to market it as a natural ingredient, commanding a higher price and meeting the clean-label demands of the food, beverage, and cosmetic industries. foodsafety.institutenih.gov

Biological Activities and Proposed Mechanisms of Action

Antimicrobial Properties

While comprehensive studies on the antimicrobial effects of pure geranyl valerate (B167501) are limited, its presence in plant extracts with known antimicrobial activity suggests a potential contribution to these effects. For instance, geranyl valerate has been identified as a component in the methanol (B129727) extract of Zygophyllum fabago, a plant that has demonstrated both antibacterial and antifungal properties. The parent compound, geraniol (B1671447), is well-documented for its broad-spectrum antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, although further research with the isolated compound is necessary to confirm its specific antimicrobial spectrum and mechanism of action.

Anti-inflammatory Effects

Direct research into the anti-inflammatory properties of this compound is not extensively documented. However, the anti-inflammatory activities of its precursor, geraniol, are well-established. Geraniol has been shown to exert anti-inflammatory effects through various mechanisms, including the modulation of inflammatory pathways. It is plausible that this compound may contribute to the anti-inflammatory profile of essential oils in which it is present. The general class of geranyl compounds has been noted for their anti-inflammatory potential.

Insecticidal and Repellent Activities

There is more direct evidence supporting the insecticidal and repellent properties of this compound. A patent for an insect repellent composition has identified this compound as a compound with mosquito repellent activity. This is consistent with the known repellent properties of its parent alcohol, geraniol, which is a well-known and commercially used mosquito and tick repellent. The inclusion of this compound in such formulations underscores its potential as an active ingredient for repelling insects.

Interactive Data Table: Reported Biological Activities of this compound and Related Compounds

Compound/ExtractBiological ActivityResearch Finding
Zygophyllum fabago extract (contains this compound)Antimicrobial, AntioxidantExtract shows activity; contribution of this compound is inferred.
Geraniol (precursor)Antimicrobial, Anti-inflammatory, Antioxidant, Insect RepellentWell-documented activities against various pathogens, inflammatory markers, oxidative stress, and insects.
This compoundInsect RepellentListed as a component with mosquito repellent activity in a patent.

General Pharmacological Considerations of Valerate Esters

The pharmacological properties of this compound can also be understood by examining the behavior of other valerate esters used in medicine, such as estradiol (B170435) valerate and betamethasone (B1666872) valerate.

Valerate esters often function as prodrugs, meaning they are inactive or less active compounds that are metabolized in the body into an active form. scielo.br In the case of steroid esters like estradiol valerate and betamethasone valerate, the valerate ester group is cleaved by enzymes called esterases, which are present in the plasma and liver. nih.gov This enzymatic cleavage releases the active parent compound (e.g., estradiol or betamethasone) and valeric acid. drugbank.comnih.gov

This prodrug strategy offers several advantages. The esterification of a drug can increase its lipophilicity, which can improve its absorption and distribution characteristics. drugbank.comwikipedia.org For instance, the increased lipophilicity of valerate esters allows them to be formulated in oil-based depots for intramuscular injection, leading to a slower release and prolonged duration of action. nih.govwikipedia.org It is conceivable that this compound acts as a prodrug for geraniol, with the valerate moiety being cleaved to release the active geraniol. This could potentially modulate the pharmacokinetic profile of geraniol, leading to a more sustained release and prolonged biological effect.

The interaction of valerate esters with biological receptors is typically indirect. The ester form of the drug generally has a much lower affinity for the target receptor compared to the active parent compound. For example, estradiol valerate has a significantly lower affinity for the estrogen receptor than estradiol itself. wikipedia.org The biological effect is therefore dependent on the hydrolysis of the ester to release the active drug, which can then bind to its specific receptor. nih.gov

In the context of betamethasone valerate, it is the free betamethasone that binds to glucocorticoid receptors to exert its anti-inflammatory effects. nih.gov Similarly, it is expected that this compound itself would have minimal direct interaction with any potential target receptors. Instead, its biological activity would likely be mediated by the release of geraniol, which would then interact with its respective molecular targets to elicit antimicrobial, anti-inflammatory, antioxidant, or insect-repellent effects.

Metabolism and Biotransformation Pathways

Enzymatic Hydrolysis of Geranyl Valerate (B167501)

The first and most critical step in the metabolism of geranyl valerate is its cleavage into geraniol (B1671447) and valeric acid. This reaction is a classic example of ester hydrolysis, facilitated by a specific class of enzymes.

In general, aliphatic esters are subject to rapid hydrolysis catalyzed by enzymes known as carboxylesterases or simply esterases. inchem.org These hydrolases are ubiquitous in mammals, found in most tissues, with a particularly high concentration in liver hepatocytes. inchem.orginchem.org The most significant sub-class of these enzymes responsible for the hydrolysis of esters like this compound are the β-esterases. inchem.org The primary function of these enzymes is to break the ester bond, a process that converts lipid-soluble substances into more water-soluble compounds that can be readily eliminated from the body. nih.gov The efficiency of this enzymatic action ensures that the intact ester has a very short biological half-life.

The enzymatic action of carboxylesterases on this compound yields its two fundamental components: geraniol and valeric acid. inchem.org This hydrolytic cleavage is a predictable and efficient metabolic step for terpenoid esters. inchem.org Following this separation, each molecule embarks on its distinct metabolic pathway within the body. inchem.org

Role of Carboxylesterases and β-Esterases

Metabolic Fate of Geraniol

Once liberated from the ester, geraniol, a naturally occurring monoterpene alcohol, is subjected to a series of biotransformation reactions, primarily occurring in the liver. ontosight.aiafjbs.com These modifications aim to increase its water solubility to facilitate excretion. researchgate.net

Geraniol metabolism proceeds through several key oxidative pathways involving cytochrome P450 (CYP) enzymes. ontosight.aiafjbs.com

Alcohol Oxidation: The primary alcohol group of geraniol can be oxidized to form the corresponding aldehyde, geranial, which is then further oxidized to geranic acid. ontosight.ainih.govnih.gov

Omega (ω)-Oxidation: This pathway involves the oxidation of the terminal methyl groups. The C-8 methyl group of geraniol can undergo stereoselective hydroxylation to yield 8-hydroxygeraniol. nih.govnih.govnih.gov This metabolite can be further oxidized to 8-carboxygeraniol and subsequently to a dicarboxylic acid known as Hildebrandt acid, which is a principal urinary metabolite. nih.govnih.gov

The following table summarizes the major oxidative metabolites of geraniol.

PrecursorMetaboliteKey Enzyme FamilyMetabolic Pathway
GeraniolGeranialCytochrome P450Alcohol Oxidation
GeranialGeranic AcidAldehyde DehydrogenaseAlcohol Oxidation
Geraniol8-hydroxygeraniolCytochrome P450ω-Oxidation
8-hydroxygeraniol8-carboxygeraniolAlcohol/Aldehyde Dehydrogenaseω-Oxidation
8-carboxygeraniolHildebrandt acidAldehyde Dehydrogenaseω-Oxidation

This table is based on findings from multiple sources. nih.govontosight.ainih.govnih.govnih.gov

Phase II metabolism of geraniol and its oxidized metabolites involves conjugation reactions. ontosight.aiafjbs.com These reactions attach polar molecules to the metabolites, significantly increasing their water solubility and preparing them for excretion. researchgate.net The most common conjugation reaction for geraniol and its hydroxylated metabolites is the formation of glucuronic acid conjugates (glucuronidation). ontosight.airesearchgate.netsoton.ac.uk Sulfate conjugation also occurs. ontosight.ai These water-soluble conjugates are then efficiently eliminated from the body, primarily through the urine. afjbs.comnih.gov

Oxidation Pathways (e.g., alcohol oxidation, ω-oxidation)

Metabolic Fate of Valeric Acid

Valeric acid (or pentanoic acid), the other product of this compound hydrolysis, is a straight-chain saturated fatty acid. nih.gov As an endogenous compound, it is readily metabolized by the body. inchem.org Valeric acid can be produced by the gut microbiome and is found naturally in some plants. wikipedia.orgmetabolon.comhmdb.ca Once absorbed, it enters established metabolic pathways. The primary route for its catabolism is the fatty acid β-oxidation pathway, where it is broken down to generate energy. inchem.orgrsc.org Like other small molecules, it may also undergo conjugation with glucuronic acid before being excreted. rsc.org

Integration into Fatty Acid β-Oxidation and Citric Acid Cycle

The valeric acid component of this compound is a substrate for energy metabolism. As a straight-chain saturated fatty acid, valeric acid can be activated to its coenzyme A (CoA) derivative, valeryl-CoA. wikipedia.orgnih.gov This molecule can then enter the mitochondrial fatty acid β-oxidation pathway. cenmed.com Through a series of four enzymatic reactions—dehydrogenation, hydration, oxidation, and thiolysis—the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. cenmed.com The acetyl-CoA generated from the β-oxidation of valeric acid can then enter the citric acid cycle (Krebs cycle), where it is further oxidized to carbon dioxide, generating ATP, the primary energy currency of the cell. frontiersin.orgcenmed.com

Contribution to Gut Microbiome Metabolites

The gut microbiome plays a role in the metabolism of various dietary components, including fatty acids. Valeric acid is a known product of the gut microbiota, produced through the fermentation of undigested carbohydrates and certain amino acids. wikipedia.orgmetabolon.comhmdb.ca While the primary hydrolysis of this compound is expected to occur in the host tissues due to the prevalence of carboxylesterases, it is plausible that gut bacteria may also contribute to the hydrolysis of this ester. frontiersin.org The valeric acid released from this compound can contribute to the pool of short-chain fatty acids (SCFAs) in the gut. metabolon.comhmdb.ca These SCFAs, including valerate, are important metabolites that can be used as an energy source by the host's colonocytes and have been implicated in various physiological processes. hmdb.ca

Comparative Studies of Terpenoid Ester Metabolism

The metabolism of this compound can be understood in the context of other structurally related terpenoid esters. The general metabolic fate of these esters involves hydrolysis into their constituent terpenoid alcohol and carboxylic acid, with the nature of these components influencing the specific metabolites formed.

A comparative overview of the metabolism of several terpenoid esters is presented below:

Terpenoid Ester Terpenoid Alcohol Component Carboxylic Acid Component Primary Metabolic Pathway
This compound GeraniolValeric AcidHydrolysis followed by oxidation of geraniol and β-oxidation of valeric acid. frontiersin.orgwikipedia.orgnih.gov
Geranyl Acetate (B1210297) GeraniolAcetic AcidHydrolysis to geraniol and acetic acid. Geraniol is oxidized, and acetic acid enters central metabolism. frontiersin.orgwikipedia.org
Neryl Acetate Nerol (B1678202)Acetic AcidHydrolysis to nerol (a geometric isomer of geraniol) and acetic acid, followed by similar metabolic pathways to geranyl acetate. frontiersin.org
Citronellyl Acetate Citronellol (B86348)Acetic AcidHydrolysis to citronellol and acetic acid. Citronellol undergoes oxidation and conjugation. frontiersin.org
Geranyl Butyrate (B1204436) GeraniolButyric AcidHydrolysis to geraniol and butyric acid. Butyric acid is a short-chain fatty acid metabolized via β-oxidation. frontiersin.org
Geranyl Isovalerate GeraniolIsovaleric AcidHydrolysis to geraniol and isovaleric acid. Isovaleric acid is a branched-chain fatty acid with its own specific metabolic pathway. perflavory.com

As the table illustrates, the metabolism of the terpenoid alcohol moiety (geraniol, nerol, citronellol) follows a general pattern of oxidation and conjugation. The carboxylic acid portion, however, dictates the specific subsequent metabolic route. For instance, the acetic acid from geranyl acetate is a fundamental two-carbon unit in metabolism, while the valeric acid from this compound is a five-carbon fatty acid that undergoes β-oxidation. frontiersin.org Similarly, the butyric acid from geranyl butyrate also enters β-oxidation. frontiersin.org In the case of geranyl isovalerate, the branched-chain fatty acid, isovaleric acid, is metabolized through a pathway common to the breakdown of the amino acid leucine. perflavory.com

These comparative data highlight a consistent theme in terpenoid ester metabolism: initial enzymatic cleavage followed by the integration of the resulting alcohol and acid into established metabolic pathways.

Environmental Fate and Degradation Studies

Biodegradation Potential and Pathways

The structure of geranyl valerate (B167501), being an ester of naturally occurring substances, suggests a general susceptibility to biodegradation. The primary mechanism for its initial breakdown is enzymatic hydrolysis, catalyzed by microbial lipases or esterases, which cleaves the ester bond to yield geraniol (B1671447) and valeric acid. researchgate.netacs.org Both of these products are then available for further microbial catabolism.

Standardized tests for ready biodegradability, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to assess if a chemical can undergo rapid and ultimate degradation in an aerobic environment. ecetoc.orgnih.gov These stringent screening tests, like the OECD 301 series, utilize a high concentration of microorganisms and a low concentration of the test substance. ecetoc.orgeuropa.eu

While specific ready biodegradability test data for geranyl valerate is not extensively documented in publicly available literature, the biodegradability of its constituent components and similar ester compounds provides insight. Terpene alcohols and short-chain fatty acids are generally considered readily biodegradable. For instance, related terpene esters used as plasticizers have been shown to be biodegradable. researchgate.net Given that the initial hydrolysis step is common for esters, and the resulting products (geraniol and valeric acid) are easily metabolized by various microorganisms, it is anticipated that this compound would not persist long in microbially active environments. oup.comnih.gov

The degradation of this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways differ significantly.

Aerobic Degradation: Under aerobic conditions, after the initial hydrolysis, geraniol and valeric acid are catabolized through separate pathways.

Geraniol: Aerobic bacteria, such as those from the Pseudomonas genus, are known to degrade acyclic terpenes like geraniol. oup.com The pathway typically involves the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid (geranic acid). This is followed by CoA ligation and subsequent degradation via β-oxidation, which systematically shortens the carbon chain, ultimately feeding into the central metabolic cycles (like the Krebs cycle) for energy production and biomass generation. oup.com

Valeric Acid: As a five-carbon fatty acid, valeric acid is readily metabolized by a wide range of microorganisms through the fatty acid β-oxidation pathway. In this process, the molecule is shortened by two carbons in each cycle, producing acetyl-CoA, which enters the Krebs cycle.

In general, aerobic degradation is a more rapid and complete process compared to its anaerobic counterpart, leading to the ultimate conversion of the organic carbon to carbon dioxide, water, and microbial biomass. researchgate.netresearchgate.net

Anaerobic Degradation: In the absence of oxygen, the breakdown of this compound is a slower, multi-step process involving a consortium of different microbial groups. researchgate.netfrontiersin.org

Hydrolysis: Similar to the aerobic process, the first step is the anaerobic hydrolysis of the ester bond to form geraniol and valeric acid.

Acidogenesis & Acetogenesis: The resulting monomers are then fermented by acidogenic bacteria. Valerate degradation under anaerobic conditions proceeds through oxidation to propionate (B1217596) and acetate (B1210297). nih.gov Geraniol is likely fermented to smaller organic acids and alcohols.

Methanogenesis: In the final stage, methanogenic archaea convert the intermediate products, primarily acetate and hydrogen (H₂), into methane (B114726) (CH₄) and carbon dioxide (CO₂). nih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation of this compound

Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement Required Absent
Primary Mechanism Oxidation Fermentation & Anaerobic Respiration
Degradation Rate Generally Fast Generally Slow researchgate.net
Key Microbial Groups Pseudomonas spp., various bacteria and fungi Consortia of fermentative bacteria and methanogenic archaea nih.gov
Initial Breakdown Hydrolysis to geraniol and valeric acid Hydrolysis to geraniol and valeric acid
Intermediate Products Geranic acid, acetyl-CoA Propionate, acetate, H₂, CO₂ nih.gov
Final Products CO₂, H₂O, Biomass researchgate.net CH₄, CO₂, H₂O, Biomass

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. For a compound like this compound, which may enter the environment as part of essential oil mixtures or industrial applications, microbial bioremediation is a key attenuation process. researchgate.net

The primary mechanism is bio-degradation, as detailed above. Specialized microorganisms possessing efficient lipase (B570770) and esterase enzymes are crucial for initiating the breakdown. acs.organalis.com.my Genera such as Pseudomonas, Bacillus, and various fungi are well-known for their ability to produce extracellular lipases and degrade hydrocarbons and related compounds. oup.com The catabolic pathways for terpenes and fatty acids are widespread in the microbial world, suggesting that many natural environments harbor the necessary microbial consortia to effectively remediate this compound contamination. oup.com For instance, bacteria capable of utilizing acyclic terpenes and isovalerate as a carbon source possess specific gene clusters (e.g., atu and liu pathways) that encode the necessary enzymes for their breakdown. oup.com

Aerobic and Anaerobic Degradation Characteristics

Environmental Persistence and Mobility Considerations

The environmental persistence of this compound is expected to be low. Its ester structure is susceptible to chemical hydrolysis, particularly at non-neutral pH, although biotic degradation is typically the dominant process in soil and water. researchgate.net Factors that influence persistence include temperature, pH, oxygen availability, and the density and diversity of the microbial population. researchgate.net

Mobility in the environment is dictated by the compound's physical and chemical properties, such as water solubility and its octanol-water partition coefficient (Kow). This compound is a relatively non-polar molecule with low water solubility. This suggests that in aquatic systems, it will tend to adsorb to suspended solids, sediment, and organic matter rather than remaining dissolved in the water column. In soil environments, its movement will be limited by strong adsorption to soil organic carbon. This low mobility reduces the likelihood of it leaching into groundwater but concentrates it in the upper soil layers where microbial activity is highest, facilitating its biodegradation.

Applications in Specialized Fields

Flavor and Fragrance Industry Applications

Geranyl valerate (B167501), an ester known for its pleasant fruity and floral aroma, is a significant component in the flavor and fragrance industry. Its versatility allows for its use in a wide array of products, from fine perfumes to everyday food and beverage items.

Use as a Flavoring Agent in Food and Beverages

In the food and beverage sector, geranyl valerate is employed as a flavoring agent to impart or modify fruity and floral notes. nih.govthegoodscentscompany.comfragranceu.comfda.gov It is recognized for its fruity, rose-like flavor profile. nih.gov The U.S. Food and Drug Administration (FDA) has listed this compound as a substance added to food, where it serves as a flavoring agent or adjuvant. nih.govfda.govfda.gov The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4123, and it is considered Generally Recognized as Safe (GRAS) for its intended use. thegoodscentscompany.comfda.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov Its applications span a variety of food categories, including beverages, candy, and baked goods, where it contributes to the desired flavor profile. perflavory.com

Studies on Olfactory Perception and Sensory Profiles

The perception of aroma is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. google.comoup.com Each odorant molecule can activate multiple olfactory receptors, and each receptor can be activated by multiple odorants, creating a unique combinatorial code for each scent. google.com The sensory profile of this compound is characterized by its fruity and floral notes. perflavory.comnih.gov

Research on the correlation between chemical composition and sensory perception helps to identify the key aroma compounds responsible for a product's characteristic scent. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the volatile compounds present, while sensory panels provide the human perception data. researchgate.net This combined approach allows for a comprehensive understanding of how individual molecules like this compound influence the final aroma profile of a product. researchgate.net

Agrochemical Applications

Beyond its use in flavors and fragrances, this compound and related compounds have shown potential in the field of agrochemicals, particularly as insect control agents. This has led to research into their development as more environmentally friendly alternatives to synthetic pesticides.

Role as Insect Control Agents

This compound has been identified as a component in some plant essential oils that exhibit insect repellent or insecticidal properties. google.comnih.gov For example, it has been detected in the chemical profile of plants known to have mosquito repellent properties. google.comnih.gov The insecticidal and repellent activity of essential oils is often attributed to a synergistic effect of their various constituents, including esters like this compound. conicet.gov.ar

Research has shown that certain monoterpenoids and their esters, which are structurally related to this compound, can be effective against various pests. conicet.gov.arresearchgate.net For example, studies on the essential oil of geranium have identified geraniol (B1671447) and its esters as major components with significant insecticidal activity against pests like the head louse. conicet.gov.ar The mechanism of action of these compounds can involve interference with the insect's nervous system or disruption of its cuticle. The development of resistance to synthetic insecticides in many pest populations has spurred interest in plant-derived compounds as a valuable alternative. researchgate.net

Development of Environmentally Benign Pest Management Strategies

The use of plant-derived compounds like this compound aligns with the development of environmentally benign pest management strategies. nih.gov These "green" pesticides are often biodegradable and have lower toxicity to non-target organisms compared to conventional synthetic pesticides. mdpi-res.com The exploration of plant volatiles for pest control is a growing area of research, aiming to create effective and sustainable solutions for agriculture. nih.gov

One approach involves the use of essential oil-based nanoemulsions to improve the efficacy and delivery of these natural insecticides. nih.gov Nanoemulsions can enhance the solubility and stability of the active compounds, leading to better pest control. nih.gov Furthermore, understanding the olfactory responses of insects to plant volatiles can lead to the development of attractants for trapping or repellents for crop protection. nih.gov By identifying the specific compounds that elicit behavioral responses in pests, researchers can develop targeted and more effective pest management strategies that minimize environmental impact. nih.gov

Materials Science and Polymer Chemistry

Incorporation into Bio-based Polymers and Derivatives

This compound and its isomers, such as geranyl isovalerate, have been investigated as bio-based plasticizers for biodegradable polymers like poly(3-hydroxybutyrate) (P3HB) and polylactic acid (PLA). researchgate.netresearchgate.net These polymers, derived from renewable resources, are often limited in their applications due to inherent brittleness. nih.gov The incorporation of geranyl esters as plasticizers is a strategy to enhance their mechanical properties, thereby expanding their potential uses. researchgate.net

When blended with P3HB, geranyl esters have been shown to improve the polymer's ductility and toughness. researchgate.net Research on geranyl isovalerate, a closely related isomer of this compound, demonstrated a notable increase in the elongation at break of P3HB. researchgate.net For instance, the addition of 20 parts per hundred of resin (phr) of geranyl isovalerate to P3HB resulted in an increase in the elongation at break from 7.4% for the neat polymer to 9.7%. researchgate.netresearchgate.net This enhancement in flexibility is attributed to the plasticizer's ability to increase the mobility of the polymer chains in the amorphous regions. researchgate.net

The effectiveness of geranyl esters as plasticizers is linked to their molecular structure, which allows them to reduce the intermolecular forces between polymer chains, thus lowering the glass transition temperature (Tg) of the material. researchgate.net Studies on various geranyl esters have shown a reduction in the Tg of P3HB to below 0°C, indicating a significant plasticizing effect. researchgate.net

Table 1: Mechanical Properties of P3HB Plasticized with Geranyl Isovalerate

Property Neat P3HB P3HB with 20 phr Geranyl Isovalerate Percentage Increase
Elongation at Break (%) 7.4 9.7 31%

Data sourced from studies on the plasticization of P3HB with terpenoid esters. researchgate.netresearchgate.net

Potential for Advanced Functional Materials (e.g., scaffolds for tissue engineering)

While direct research on the use of this compound in the fabrication of scaffolds for tissue engineering is limited, the biocompatibility of polymers plasticized with related compounds suggests potential in this area. researchgate.net Functionalized scaffolds are crucial in tissue engineering as they provide a temporary, three-dimensional support for tissue repair and can regulate cell behavior. nih.govnih.gov

The development of advanced functional materials often involves the use of biocompatible and biodegradable polymers. nih.gov Polyhydroxyalkanoates (PHAs), including P3HB, are considered promising materials for medical applications like drug delivery systems and tissue engineering due to their biodegradability and biocompatibility. researchgate.net The modification of such polymers with plasticizers that are also biocompatible is a key step in creating materials suitable for biomedical applications. Given that geraniol and valeric acid are naturally occurring compounds, their ester, this compound, is a plausible candidate for use in creating biocompatible materials. wikipedia.orgwikipedia.org

The functionalization of biomaterials is a broad field that includes the incorporation of bioactive molecules and the modification of surface properties to enhance cell adhesion and proliferation. nih.govmdpi.com While specific studies on this compound-functionalized scaffolds are not prominent in the current literature, the general trend towards using bio-based and functionalized polymers in tissue engineering indicates a potential future avenue for research into this compound and its derivatives. researchgate.net

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how a ligand, such as geranyl valerate (B167501), might interact with biological targets like enzymes or receptors.

While specific docking studies exclusively on geranyl valerate are not prevalent in publicly accessible literature, research on analogous ester compounds provides significant insights into its potential interactions. For instance, studies on geranyl esters and other volatile esters demonstrate their interactions with various protein targets.

Interaction with Enzymes: In a molecular modeling study, geranyl isovalerate, a structurally similar compound, was docked with Angiotensin-Converting Enzyme (ACE), a key enzyme in cardiovascular regulation. researchgate.net The study reported a significant docking score, suggesting a strong binding affinity. researchgate.net This indicates that geranyl esters have the potential to fit within the active sites of enzymes, a characteristic that could be explored for various biological activities.

Interaction with Kinases: Research on geranyl caproate, another ester of geraniol (B1671447), involved docking simulations with Pim1 kinase, a protein implicated in leukemia. kemdikbud.go.idresearchgate.net The results showed that geranyl caproate formed hydrogen bonds with key amino acid residues (Lys 67 and Asp 186) in the active site of the kinase, indicating stable binding. kemdikbud.go.idresearchgate.net These findings suggest that the geranyl moiety can anchor the molecule within protein binding pockets.

Interaction with Odorant Binding Proteins (OBPs): Molecular docking has also been used to investigate how insects detect plant volatiles. A study on the general odorant binding protein from Semiothisa cinerearia (ScinGOBP2) analyzed its interaction with various compounds, including cis-3-hexenyl n-valerate. mdpi.com The analysis revealed a strong binding affinity, with the valerate ester fitting into the binding pocket of the protein. mdpi.com This type of research is fundamental to understanding the role of esters like this compound in plant-insect communication.

These analogous studies collectively suggest that this compound likely interacts favorably with various protein targets, with the ester group and the flexible terpenoid chain playing key roles in binding.

Table 1: Molecular Docking Scores of this compound Analogs with Protein Targets

Compound Protein Target Docking Score (kcal/mol) Interacting Residues Reference
Geranyl Isovalerate Angiotensin-Converting Enzyme (ACE) -11.0976 Not Specified researchgate.net
Geranyl Caproate Pim1 Kinase -189.822 (Rerank Score, KJ/mol) Lys 67, Asp 186 kemdikbud.go.idresearchgate.net

Note: Docking scores are reported from different software and methodologies, so direct comparison of values across studies is not straightforward. The rerank score from Molegro Virtual Docker (MVD) is a measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.org These models are built by finding a statistical relationship between numerical descriptors of a molecule's structure (e.g., size, shape, electronic properties) and an observed response. wikipedia.orgnih.gov

For a compound like this compound, QSAR can be a valuable predictive tool. Although specific QSAR models developed exclusively for the biological activities of this compound are not widely published, the principles and applications are well-established for related fragrance and flavor compounds. conicet.gov.ar

QSAR modeling typically involves:

Data Set Collection: Assembling a group of structurally related compounds with known activities or properties.

Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its structural, physical, and chemical features.

Model Development: Using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that links the descriptors to the activity. mdpi.com

Validation: Testing the model's predictive power using both internal and external sets of compounds to ensure its reliability. mdpi.com A reliable QSAR model generally has a high squared correlation coefficient (r²) and cross-validated r² (q² or r²(CV)). mdpi.comacs.org

A study on fragrance-like compounds used a QSAR approach to predict the gas chromatography retention index on a polar stationary phase. conicet.gov.ar The model included compounds structurally similar to this compound, such as geranyl benzoate, demonstrating that the properties of these fragrance esters can be successfully modeled using their molecular descriptors. conicet.gov.ar Such models are crucial in analytical chemistry for identifying unknown compounds in complex mixtures like essential oils.

Quantum Chemistry Calculations (e.g., DFT)

Quantum chemistry calculations apply the principles of quantum mechanics to study chemical systems, providing detailed information about molecular structures, energies, and electronic properties. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy.

DFT calculations can be used to determine several key properties of this compound:

Optimized Molecular Geometry: Finding the most stable three-dimensional arrangement of atoms in the molecule.

Thermodynamic Properties: Calculating parameters such as the enthalpy of formation, which relates to the molecule's stability. mdpi.com

Electronic Properties: Determining the distribution of electrons within the molecule, which is crucial for understanding its reactivity. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. unimi.it For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the range of different shapes the molecule can adopt by rotating around its single bonds. schrodinger.com

MD simulations can provide insights into:

Conformational Flexibility: this compound has several rotatable bonds, allowing it to exist in numerous conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformers.

Solvent Effects: The behavior and preferred conformation of a molecule can change depending on its environment (e.g., in water versus a non-polar solvent). MD can simulate these effects explicitly.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the protein-ligand complex over time. tandfonline.com By tracking metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms, researchers can determine if the ligand remains stably bound or if the protein undergoes significant conformational changes upon binding. researchgate.net

A relevant study used MD simulations to refine the 3D structure of an odorant binding protein (ScinGOBP2) and to analyze its interaction with ligands, including cis-3-hexenyl n-valerate. mdpi.com The simulations helped to optimize the modeled protein structure and provided a more realistic representation of the binding event. mdpi.com A similar approach for this compound could reveal the dynamics of its interaction with biological targets, showing how its flexibility allows it to adapt to the shape of a binding site.

In Silico Prediction of Biological Interactions and Fate

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, as well as their potential biological activities. These predictions are vital in the early stages of evaluating a compound's suitability for various applications.

Prediction of Biological Activity: Online tools can screen a molecule's structure against databases of known bioactive compounds to predict its likely biological activities. The PASS (Prediction of Activity Spectra for Substances) tool, for example, estimates a probable activity (Pa) and probable inactivity (Pi) score for a wide range of biological effects. mdpi.com

ADMET Prediction: The biological fate of a compound can be estimated using various computational models. For a fragrance ingredient like this compound, skin absorption is a key parameter. An in silico skin absorption model (SAM) has been developed specifically for fragrance materials. researchgate.net This model uses physicochemical properties like the octanol/water partition coefficient (Kow) and water solubility to calculate the maximum flux (Jmax) through the skin, which then corresponds to a tiered absorption value (e.g., 10%, 40%, or 80%). researchgate.net Other platforms like SwissADME and pkCSM provide predictions for oral bioavailability, metabolic pathways (e.g., inhibition of Cytochrome P450 enzymes), and various toxicity endpoints. mdpi.com QSAR-based tools can also be used to predict physicochemical properties and toxicological endpoints. researchgate.net

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. kemdikbud.go.id While developed for drugs, these rules provide a general assessment of a molecule's physicochemical profile. This compound's properties can be assessed against these criteria to predict its general behavior in a biological system.

These predictive models allow for a rapid, cost-effective initial assessment of this compound's potential biological interactions and disposition, guiding further experimental investigation.

Q & A

Q. What analytical methods are recommended for identifying geranyl valerate in complex mixtures, and how can researchers optimize parameters for accuracy?

this compound is commonly identified using gas chromatography/mass spectrometry (GC/MS) with specific retention indices (RI) and spectral matching. For example, its retention time (RT) is 35.02 min, with a Kovats Index (KI) of 1656 and an Adams Index (AI) of 1655 under standardized GC/MS conditions . To optimize detection:

  • Use polar capillary columns (e.g., DB-5MS) for separation.
  • Compare mass spectra to reference libraries (e.g., NIST) for fragmentation patterns.
  • Validate identification using synthetic standards and retention index alignment.

Q. How can enzymatic synthesis be optimized for producing this compound in laboratory settings?

Enzymatic esterification using immobilized lipases (e.g., Thermomyces lanuginosus lipase) is effective. Key parameters include:

  • Temperature : 30–35°C for optimal enzyme activity.
  • Biocatalyst loading : 15–20% (m/v) immobilized lipase on supports like polyhydroxybutyrate (PHB).
  • Solvent systems : Use hydrophobic solvents (e.g., heptane) to shift equilibrium toward ester formation.
  • Substrate ratio : Equimolar concentrations of geraniol and valeric acid (1,000 mM each) maximize conversion (~92% in 105 min) .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its inhibitory activity against kinases like Pim-1 in leukemia research?

this compound’s inhibitory potential is linked to its hydrophobicity (Log P = 3.67) and spatial arrangement. Molecular docking studies reveal:

  • The valerate ester group facilitates hydrogen bonding with kinase active sites (e.g., ∑H interactions = 2).
  • The geranyl chain contributes to hydrophobic interactions, enhancing binding affinity (docking score: −132.5 kJ/mol) .
  • Conformational flexibility of the ester moiety may enable adaptation to binding pockets, as seen in bleomycin valerate derivatives .

Q. What experimental designs are suitable for quantifying this compound in plant matrices, and how can data contradictions be addressed?

A nested experimental design is recommended for phytochemical quantification in plant tissues:

  • Sampling : Collect replicates of roots, stems, and leaves to account for intra-plant variability.
  • Extraction : Use hydrodistillation or solid-phase microextraction (SPME) for essential oil isolation.
  • Statistical analysis : Apply multivariate ANOVA to resolve contradictions (e.g., location-dependent variations in this compound levels) .
  • Validation : Cross-check results with orthogonal methods (e.g., NMR or FTIR) to confirm structural assignments.

Q. How does the choice of solvent system impact the efficiency of this compound synthesis, and what trade-offs exist between solvent-free and solvent-based approaches?

Solvent-free systems reduce environmental impact but suffer from mass transfer limitations, yielding lower conversions (e.g., 13% vs. 92% in heptane) . Trade-offs include:

  • Solvent-based : Higher conversion but requires post-reaction solvent removal.
  • Solvent-free : Simplified purification but necessitates higher enzyme loading and agitation (e.g., 234 rpm).
  • Hybrid approaches : Ionic liquids or supercritical CO₂ can enhance substrate solubility while maintaining enzyme stability .

Methodological Considerations

Q. What strategies can resolve discrepancies in catalytic efficiency data for this compound synthesis across studies?

Discrepancies often arise from differences in:

  • Immobilization techniques : Physical adsorption vs. covalent bonding alters lipase stability and reusability (e.g., 86% activity retention after 6 cycles for PHB-adsorbed lipase) .
  • Reaction scale : Microscale reactions may overestimate conversion due to reduced diffusional limitations.
  • Analytical calibration : Standardize quantification using internal standards (e.g., methyl heptadecanoate for GC/MS) to ensure comparability .

Q. How can computational models predict this compound’s behavior in novel applications, such as drug delivery or flavor encapsulation?

Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict:

  • Partition coefficients : Log P values inform lipid bilayer penetration in drug delivery.
  • Volatility : Correlate with flavor release kinetics using vapor pressure estimations.
  • Conformational stability : Identify dominant conformers (e.g., (a, a) or (g±, a) for ester moieties) using density functional theory (DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.